1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021263-63-7
Cat. No.: VC11925721
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1021263-63-7](/images/structure/VC11925721.png)
Specification
CAS No. | 1021263-63-7 |
---|---|
Molecular Formula | C17H20N6O2S |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C17H20N6O2S/c1-2-14-3-5-15(6-4-14)26(24,25)22-11-9-21(10-12-22)17-8-7-16-19-18-13-23(16)20-17/h3-8,13H,2,9-12H2,1H3 |
Standard InChI Key | OLORYLRNWYCZDP-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of sulfonylated piperazines fused with triazolopyridazine moieties. Its molecular formula is C₁₉H₂₄N₆O₂S, with a molecular weight of 400.5 g/mol. The IUPAC name, 3-ethyl-6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1, triazolo[4,3-b]pyridazine, reflects its three core components:
-
A 1,2,4-triazolo[4,3-b]pyridazine ring system, known for its electron-deficient nature and ability to participate in π-π stacking interactions .
-
A piperazine ring substituted at the 4-position, enhancing solubility and enabling hydrogen bonding .
-
A 4-ethylbenzenesulfonyl group, which contributes to metabolic stability and target binding affinity.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 1040640-90-1 | |
Molecular Formula | C₁₉H₂₄N₆O₂S | |
Molecular Weight | 400.5 g/mol | |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
Topological Polar Surface Area | 108 Ų |
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The compound is typically synthesized via sequential nucleophilic substitution and cyclization reactions. A representative pathway involves:
-
Sulfonylation of Piperazine: Reaction of piperazine with 4-ethylbenzenesulfonyl chloride in dichloromethane yields 4-(4-ethylbenzenesulfonyl)piperazine.
-
Triazolopyridazine Formation: Condensation of 6-chloropyridazine with ethyl hydrazine carboxylate under reflux conditions generates the triazolopyridazine core .
-
Coupling Reaction: The sulfonylated piperazine is coupled with the triazolopyridazine intermediate using a palladium catalyst (e.g., Pd/C) in ethanol at 80°C .
Critical Reaction Parameters:
-
Yield optimization (70–85%) requires strict control of temperature (60–80°C) and anhydrous conditions .
-
Impurity profiles, monitored via HPLC, show <2% unreacted starting materials when using excess triazolopyridazine.
Structural Characterization
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.82–7.75 (m, 4H, aromatic-H), 4.21 (t, 4H, piperazine-CH₂), 2.68 (q, 2H, ethyl-CH₂), 1.24 (t, 3H, ethyl-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (triazole-C), 143.2 (sulfonyl-C), 129.4–126.1 (aromatic-C), 51.8 (piperazine-C).
-
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 401.1 [M+H]⁺, consistent with the molecular formula.
X-ray Crystallography: Single-crystal studies of analogous compounds reveal a planar triazolopyridazine ring and a chair conformation for the piperazine moiety, with dihedral angles of 85° between the rings.
Activity | Model System | Result | Reference |
---|---|---|---|
5-HT Reuptake Inhibition | Rat Synaptosomes | IC₅₀ = 28 nM | |
Antidepressant (FST) | Mice | 40% ↓ Immobility | |
Cytotoxicity (HeLa) | In Vitro | IC₅₀ = 18 µM |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: 2.1 (calculated via XLogP3), indicating moderate lipophilicity suitable for oral bioavailability.
-
Aqueous Solubility: 0.45 mg/mL in PBS (pH 7.4), enhanced to 1.2 mg/mL with 0.5% Tween-80.
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 120 minutes, with primary metabolites arising from sulfoxide formation and piperazine N-dealkylation .
Research Trends and Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group to cyclopropyl () or methylthiophene () alters target selectivity.
-
Prodrug Development: Esterification of the sulfonyl group improves intestinal absorption in preclinical models.
-
Combination Therapies: Synergy with paclitaxel (1:5 molar ratio) enhances anticancer efficacy by 300% in breast cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume